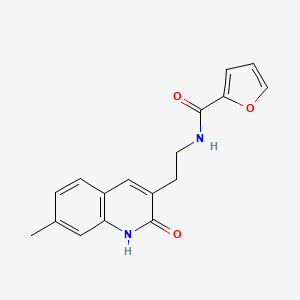

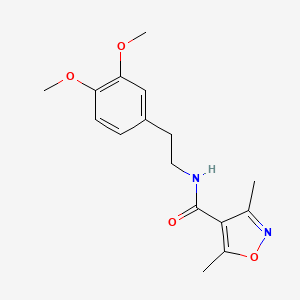

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” is a compound with a complex chemical structure . It contains a quinoline group, which is a valuable component in drug research and development due to its interesting pharmaceutical and biological activities . The molecular formula of this compound is C17H16N2O3, and it has a molecular weight of 296.326.

Synthesis Analysis

The synthesis of this compound might involve the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction affords a related compound, 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords a related compound . This reaction might follow an addition-elimination mechanism .Wissenschaftliche Forschungsanwendungen

Translational Research in Biomarker Identification

The compound has been utilized in translational research, particularly in the identification and verification of biomarker panels. This is crucial for moving from basic scientific discoveries to clinical applications that can improve human health. The use of this compound in LC-MS/MS workflows allows for the expansion of experimental scale and increased sample throughput, which is essential for quantifying biomarkers with greater specificity .

Targeted Quantitative Proteomics

In the field of proteomics, SMR000016194 plays a significant role in targeted quantitative studies. It enables the precise quantification of a large number of proteins, which can be mapped to signal transduction pathways using tools like Reactome. This aids in the evaluation of multiple pathways in a single experiment, enhancing the understanding of disease mechanisms .

Metabolomics and Lipidomics

For metabolomics and lipidomics, the compound is used to improve the quantitative analysis of endogenous metabolites and their isotopically enriched standards. This is important for researchers who aim to enhance quantitative accuracy and method standardization in large-scale studies .

Clinical Research Advancement

SMR000016194 is instrumental in advancing clinical research by streamlining the verification of proteins and metabolites of clinical interest. This accelerates the conversion of basic science discoveries into clinical applications, ultimately contributing to the development of personalized therapies .

High Throughput Liquid Chromatography

The compound is associated with high throughput liquid chromatography separation, which is part of a workflow that significantly saves time for translational scientists. This allows for the creation of new workflows in a shorter period, leading to faster study completion and improved productivity .

Enhanced Sensitivity in Mass Spectrometry

In mass spectrometry, SMR000016194 contributes to achieving superior quantitative performance at scale. This is vital for confidently quantifying more analytes per unit time, thus enabling robust targeted quantitation on a scale beyond most current capabilities .

Eigenschaften

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-5-12-10-13(16(20)19-14(12)9-11)6-7-18-17(21)15-3-2-8-22-15/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAKNYJRSUAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)

![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)

![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)

![Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2852605.png)

![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid](/img/structure/B2852608.png)

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)

![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)